molecular formula C14H12N2OS B8582710 2-(4-Methoxyphenyl)-5-aminobenzothiazole

2-(4-Methoxyphenyl)-5-aminobenzothiazole

Cat. No.: B8582710
M. Wt: 256.32 g/mol
InChI Key: LQDLDIDPNQXAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-5-aminobenzothiazole is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C14H12N2OS/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,15H2,1H3

InChI Key

LQDLDIDPNQXAAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (45.9 g, 0.822 mol), water (70 ml) and 37% hydrochloric acid (1.6 ml, 0.019 mol) are added to 2-(4-methoxyphenyl)-5-nitrobenzothiazole (10.95 g, 0.038 mol) in ethanol (300 ml). The mixture is heated at 80° C. for one hour. The resulting mixture is filtered and evaporated, and the residue is taken up in ethyl acetate and basified with NaOH (pH=11). The organic phase is filtered and washed with water. The resulting solution is evaporated and the product obtained is recrystallized from isopropyl ether. Yield: (61%); Rf (9/1 chloroform/methanol): 0.60; Elem. anal. C14H12N2OS; theory C, 65.60; H, 4.72; N, 10.93. found C, 65.44; H, 4.87; N, 10.37. IR (KBr): 3440, 3320, 1600, 1465, 1245, 1170 cm−1.
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
45.9 g
Type
catalyst
Reaction Step One

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